Triammonium nitrate sulfate

Description

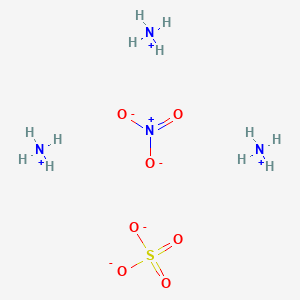

Structure

2D Structure

Properties

CAS No. |

12436-94-1 |

|---|---|

Molecular Formula |

H12N4O7S |

Molecular Weight |

212.19 g/mol |

IUPAC Name |

triazanium;nitrate;sulfate |

InChI |

InChI=1S/NO3.3H3N.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h;3*1H3;(H2,1,2,3,4)/q-1;;;;/p+1 |

InChI Key |

KKEOZWYTZSNYLJ-UHFFFAOYSA-O |

SMILES |

[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |

Other CAS No. |

12436-94-1 |

Origin of Product |

United States |

Fundamental Chemical Frameworks of Triammonium Anion Species

Structural Principles of Complex Ammonium-Containing Salts

Complex ammonium-containing salts are ionic compounds in which the ammonium (B1175870) cation (NH₄⁺) is present alongside one or more types of anions. The ammonium ion itself is a polyatomic cation with a tetrahedral structure, resulting from the protonation of an ammonia (B1221849) (NH₃) molecule. wikipedia.org The nitrogen atom is located at the center, bonded to four hydrogen atoms through equivalent polar covalent bonds. wikipedia.org This tetrahedral geometry is isoelectronic with methane (B114726) (CH₄). wikipedia.org

The positive charge of the ammonium ion allows it to form ionic bonds with a wide variety of anions, creating simple salts like ammonium nitrate (B79036) (NH₄NO₃) or ammonium sulfate (B86663) ((NH₄)₂SO₄). In more complex systems, multiple types of cations and/or anions can co-crystallize to form a single, ordered crystal lattice, known as a double salt or a complex salt. Triammonium (B15348185) nitrate sulfate, (NH₄)₃(NO₃)(SO₄), is an example of such a compound, containing three ammonium cations, one nitrate anion, and one sulfate anion in its formula unit. nih.govechemi.com

Table 1: Properties of the Ammonium Ion

| Property | Value |

|---|---|

| Chemical Formula | NH₄⁺ or [NH₄]⁺ wikipedia.org |

| Molar Mass | 18.039 g·mol⁻¹ wikipedia.org |

| Molecular Shape | Tetrahedral wikipedia.org |

| Acidity (pKa) | 9.25 wikipedia.org |

| Conjugate Base | Ammonia (NH₃) wikipedia.org |

Interplay of Sulfate and Nitrate Anions in Poly-Ammonium Systems

In chemical systems containing both sulfate (SO₄²⁻) and nitrate (NO₃⁻) anions in the presence of ammonia (NH₃) or ammonium (NH₄⁺) ions, a competitive interaction for the cation occurs. researchgate.net This interplay is particularly significant in atmospheric chemistry, where secondary inorganic aerosols are formed from gaseous precursors. copernicus.orgcopernicus.org The formation of ammonium sulfate and ammonium nitrate in atmospheric particles is a key process influencing air quality and climate. copernicus.orgharvard.edu

The neutralization of sulfuric acid (H₂SO₄) by ammonia is favored over the neutralization of nitric acid (HNO₃). researchgate.net This means that available ammonia will preferentially react to form ammonium sulfate. harvard.edu Only after the sulfate has been fully or partially neutralized will the excess ammonia become available to react with nitric acid to form ammonium nitrate. researchgate.netharvard.edu The extent of these reactions is highly dependent on the concentrations of the precursor gases (SO₂, NOx, and NH₃), temperature, and relative humidity. copernicus.org

This competition leads to the formation of various products. Depending on the conditions, the system can result in a mixture of separate ammonium sulfate and ammonium nitrate particles, or the formation of complex salts. Historically, the term "ammonium sulfate nitrate" has been used to describe not only a specific chemical compound but also various mixtures of ammonium nitrate and ammonium sulfate. google.com Research has also identified specific double salts, such as (NH₄)₂SO₄·2(NH₄NO₃) and (NH₄)₂SO₄·3(NH₄NO₃), which have distinct crystal structures and properties from their constituent salts or from triammonium nitrate sulfate. google.com The formation of these double salts represents a distinct outcome of the interplay between sulfate and nitrate anions in poly-ammonium systems, where the ions co-crystallize into a stable, repeating lattice structure rather than remaining as a simple mixture.

Definitional Scope and Academic Context for Triammonium-Sulfate-Nitrate Related Chemistry

The chemical compound "this compound" refers specifically to the ionic salt with the chemical formula (NH₄)₃(NO₃)(SO₄). nih.govnih.gov Its IUPAC name is triazanium;nitrate;sulfate. nih.gov This compound is a distinct chemical entity with a defined stoichiometry of three ammonium ions, one nitrate ion, and one sulfate ion.

In a broader academic and industrial context, particularly in fields like agriculture and chemical manufacturing, the terminology can be less precise. The name "ammonium nitrate sulfate" (ASN) has been historically used to describe a range of products that are simply physical mixtures of ammonium sulfate and ammonium nitrate. google.com This term can also refer to double salts with different molar ratios, such as (NH₄)₂SO₄·2(NH₄NO₃). google.comgoogle.com

The primary context for the study and production of these materials is in the fertilizer industry. google.com Ammonium nitrate sulfate materials are valued as fertilizers because they supply both nitrogen (a primary nutrient) and sulfur (a secondary nutrient) to plants. google.comcropnutrition.com The presence of nitrate is desirable as it is readily taken up by plants and promotes early growth. google.com Therefore, the academic and industrial interest in the triammonium-sulfate-nitrate system is driven by the need to understand and control the chemical and physical properties of these materials for agricultural applications. Research in this area focuses on aspects such as production processes, crystal structure, and stability to ensure the efficacy and safety of the fertilizer products. google.com

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound nih.gov |

| Synonyms | Ammonium nitrate sulfate ((NH4)3(NO3)(SO4)), Ammonium sulphate nitrate nih.govechemi.com |

| CAS Number | 12436-94-1 nih.govechemi.com |

| Molecular Formula | H₁₂N₄O₇S nih.govwikidata.org |

| Molecular Weight | 212.19 g/mol nih.govechemi.com |

| IUPAC Name | triazanium;nitrate;sulfate nih.gov |

Advanced Spectroscopic and Diffractional Characterization of Triammonium Anion Structures

Crystallographic Analysis and Structural Elucidation

Single Crystal X-ray Diffraction of Triammonium (B15348185) Hydrogen Disulfate and Related Ferroelectric Forms

Single-crystal X-ray diffraction (SC-XRD) has been instrumental in elucidating the various structural phases of Triammonium Hydrogen Disulfate, (NH₄)₃H(SO₄)₂ (TAHS). wikipedia.orgmdpi.com TAHS exhibits a remarkable series of phase transitions, with at least five distinct phases identified at atmospheric pressure, some of which possess ferroelectric properties. iucr.orgwikipedia.org

At room temperature, TAHS exists in phase II, which is monoclinic with the space group C2/c. researchgate.netnih.gov In this phase, the structure is characterized by isolated (SO₄)H(SO₄) dimers linked by a strong hydrogen bond. iucr.org The hydrogen atom within this bond is disordered, occupying two equivalent positions around a center of inversion, a feature described by a double-minimum potential. iucr.orgnih.gov As the temperature decreases, TAHS undergoes successive phase transitions to phases III, IV, and V. iucr.org The transitions to phases III and IV are associated with a change in space group to P2/n, while phase V is triclinic with the space group P-1. nih.gov These lower-temperature transitions involve the ordering of the acidic proton in the hydrogen bond and changes in the orientation and dynamics of the ammonium (B1175870) ions. nih.gov The ferroelectric behavior of ammonium sulfate (B86663) is observed at temperatures below -49.5 °C, where the crystal symmetry changes. wikipedia.org

Detailed SC-XRD studies have provided precise lattice parameters for these phases and have been crucial in understanding the mechanisms driving the phase transitions, which are closely linked to the ordering of the hydrogen atoms and the rotational dynamics of the NH₄⁺ groups. iucr.orgnih.gov

Table 1: Crystallographic Data for Phases of Triammonium Hydrogen Disulfate (TAHS)

| Phase | Temperature Range | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| I | > 413 K | Rhombohedral | R-3m | Superprotonic conductivity; disordered H-bond network. iucr.orgiucr.org |

| II | 265 K - 413 K | Monoclinic | C2/c | Room temperature phase; isolated (SO₄)H(SO₄) dimers; disordered acidic proton. researchgate.netnih.gov |

| III | 141 K - 265 K | Monoclinic | P2/n | Continuous ordering of the acidic proton. iucr.orgnih.gov |

| IV | 133 K - 141 K | Monoclinic | P2/n | Slight distortion of SO₄²⁻ and NH₄⁺ tetrahedra. nih.gov |

| V | < 133 K | Triclinic | P-1 | Appears to be completely ordered. iucr.orgnih.gov |

Powder X-ray Diffraction of Ammonium Sulfate Nitrate (B79036) Composite Materials

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases in multicomponent materials and for studying structural changes as a function of temperature or composition. nist.gov In the context of ammonium-based compounds, PXRD is widely used to characterize composite materials like ammonium sulfate nitrate. These materials are mixtures and double salts of ammonium sulfate ((NH₄)₂SO₄) and ammonium nitrate (NH₄NO₃). google.com

PXRD analysis allows for the quantitative determination of the different crystalline phases within the composite. For instance, a non-explosive ammonium sulfate nitrate composite can be defined by the weight percentages of its components: 14-35% ammonium sulfate, 60-85% of the double salt (NH₄)₂SO₄·2(NH₄NO₃), and 0-5% of (NH₄)₂SO₄·3(NH₄NO₃) and ammonium nitrate combined. google.com The diffraction patterns for these composites show distinct peaks corresponding to each crystalline phase. google.com

Furthermore, PXRD studies on pure ammonium nitrate reveal its multiple crystalline phases at different temperatures, with the room temperature phase IV being orthorhombic. mdpi.com The addition of ammonium sulfate can influence the crystallization process and phase stability of ammonium nitrate. nih.gov For Triammonium Hydrogen Disulfate (TAHS), temperature-dependent PXRD measurements have been used to observe the hysteresis in phase transitions, confirming their first-order nature through jump-like changes in lattice parameters. researchgate.net It has also been used to identify new phase transitions at very low temperatures, such as the V/VII transition around 70 K. iucr.org

Neutron Diffraction Investigations of Hydrogen Ordering and Lattice Dynamics in Triammonium Hydrogen Disulfate

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is uniquely sensitive to lighter atoms, particularly hydrogen. mdpi.com This makes it an indispensable tool for studying the details of hydrogen bonding and proton disorder in materials like (NH₄)₃H(SO₄)₂ (TAHS). researchgate.netiucr.org

Single-crystal neutron diffraction studies on TAHS have provided unambiguous evidence of the proton disorder in different phases. In the high-temperature phase I, the hydrogen atom in the O-H-O bond is highly disordered, facilitating high proton conductivity. iucr.orgresearchgate.net The oxygen atom involved in this bond occupies a split-atom position, contributing to a two-dimensional hydrogen-bond network. iucr.org

At room temperature (phase II), neutron diffraction confirms the disordered nature of the proton in the (SO₄)H(SO₄) dimer, showing a strongly elongated displacement ellipsoid for the proton. researchgate.net As the temperature is lowered into phases III and IV, neutron diffraction data show a progressive ordering of this proton, where it becomes localized to one side of the O···O bond, breaking the symmetry. iucr.org The degree of this order can be quantified from the intensities of superstructure reflections that appear due to the symmetry reduction. iucr.org These studies also reveal the ordering of the ammonium (NH₄⁺) groups, highlighting the crucial role of the dynamics of different ammonium ions in driving the successive phase transitions.

Vibrational and Resonance Spectroscopic Studies

Vibrational and resonance spectroscopies probe the local chemical environments and dynamic behavior of ions and molecules within a crystal lattice. Techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information to diffraction methods.

Infrared (IR) and Raman Spectroscopic Probes of Anion Environments and Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules and ions, offering insights into chemical bonding, symmetry, and local environments. nih.gov For compounds containing polyatomic ions like sulfate (SO₄²⁻) and ammonium (NH₄⁺), these methods are particularly informative.

In studies of ammonium sulfate, the IR and Raman spectra are characterized by bands corresponding to the vibrational modes of the SO₄²⁻ and NH₄⁺ ions. nih.govmdpi.com The sulfate ion, with tetrahedral symmetry, has four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄). The ammonium ion also has characteristic stretching and bending modes. The positions and splitting of these bands are highly sensitive to the local symmetry of the ions in the crystal lattice and the strength of hydrogen bonding. mdpi.com

For instance, in ammoniovoltaite, a complex ammonium-containing sulfate, the ν₄ mode of the NH₄⁺ group is observed at 1432 cm⁻¹, and its ν₃ mode gives an intense Raman band around 3194 cm⁻¹. mdpi.com The IR bands in the 3400-3600 cm⁻¹ range correspond to O-H stretching vibrations and can be used to estimate the strength and distances of hydrogen bonds. mdpi.com The complementary nature of IR and Raman spectroscopy is valuable; some vibrational modes may be active in one technique but not the other, providing a more complete picture of the vibrational structure. nih.gov In the context of TAHS, these techniques can track changes in the hydrogen bonding network and the symmetry of the sulfate and ammonium ions across the various phase transitions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Ammonium Ion Dynamics (e.g., ¹H MAS NMR for Triammonium Hydrogen Disulfate)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local structure and dynamics of atomic nuclei. liverpool.ac.uk For hydrogen-containing compounds like (NH₄)₃H(SO₄)₂, ¹H magic-angle spinning (MAS) NMR is particularly useful for studying proton dynamics. nih.gov

¹H MAS NMR studies on TAHS have provided critical insights into the nature of the proton disorder. nih.gov The experiments confirm that the disorder of the acidic proton in phase II is dynamic in nature. nih.gov As the temperature decreases through the phase II to III transition, the NMR data show that the localization of this proton occurs over a broader temperature range than suggested by diffraction data alone. nih.gov

Furthermore, solid-state NMR can be used to study the reorientational dynamics of the ammonium ions. nih.gov By analyzing temperature-dependent line shapes and relaxation times, it is possible to determine the mechanisms and activation energies for processes like thermally activated random jumps of the NH₄⁺ group within its potential well. nih.gov This information is crucial for understanding how the dynamic behavior of the ammonium cations is coupled to the structural phase transitions in the material. researchgate.nettib.eu

Electron Paramagnetic Resonance (EPR) Investigations of Doped Ammonium-Anion Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. In the context of ammonium-anion systems, which are often diamagnetic (lacking unpaired electrons), EPR investigations typically employ the strategy of "doping." This involves introducing a small quantity of a paramagnetic ion, such as a transition metal ion (e.g., Cu²⁺, Mn²⁺), into the host crystal lattice. aip.orgresearchgate.net This paramagnetic dopant acts as a sensitive probe, as its EPR spectrum is highly dependent on the local crystalline electric field and symmetry of the site it occupies within the host material.

The analysis of the EPR spectra provides detailed information about the dopant ion's environment. The results are typically interpreted using a spin-Hamiltonian, which includes terms for the electron Zeeman interaction (described by the g-tensor) and the hyperfine interaction between the electron spin and the nuclear spin of the dopant ion (described by the hyperfine coupling tensor, A). researchgate.netcolab.ws

Research on copper(II)-doped ammonium nitrate provides a clear example of this application. Studies have shown that at room temperature, the EPR spectra indicate the presence of distinct copper(II) complexes within the ammonium nitrate crystal lattice. researchgate.neticm.edu.pl The anisotropic behavior of the spectra as the crystal is rotated within the magnetic field allows for the determination of the principal values of the g and A tensors. For instance, in one study, two equivalent copper(II) complexes with inverse g and A tensors were identified. researchgate.net

EPR is particularly valuable for studying structural phase transitions in these materials. As the temperature of a doped crystal is changed, alterations in the crystal structure are reflected as changes in the EPR spectrum. icm.edu.pl In studies of Cu²⁺-doped ammonium nitrate, spectral changes are observed as the sample is cooled, corresponding to the V → IV phase transition. researchgate.neticm.edu.pl This demonstrates the sensitivity of the dopant ion's EPR signal to subtle changes in the host lattice's polymorphism.

Similarly, EPR studies on Mn²⁺-doped ammonium iodide and mixed ammonium chloride-iodide single crystals have been used to characterize the local site symmetry and detect structural phase transitions. aip.orgresearchgate.net The large zero-field splitting parameter (b²⁰) observed in Mn²⁺-doped ammonium iodide at X-band frequencies is a notable feature indicating a strong axial component in the crystal field at the Mn²⁺ site. aip.org

The data below, derived from EPR studies on doped ammonium salts, illustrates the type of parameters obtained from such investigations.

Table 1: Representative Spin-Hamiltonian Parameters for Doped Ammonium Salts

| Host Crystal | Dopant Ion | Temperature (K) | g-tensor values | A-tensor values (10⁻⁴ cm⁻¹) | Reference |

| Ammonium Nitrate | Cu²⁺ | 293 | g₁ = 2.185, g₂ = 2.109, g₃ = 2.055 (orthorhombic) | Not specified | researchgate.net |

| Ammonium Iodide | Mn²⁺ | ~300 | g∥ = 2.0014, g⊥ = 2.0028 | A∥ = A⊥ = 90 | aip.org |

This table is illustrative of the data generated in EPR studies. The specific values are dependent on the host lattice, dopant ion, and experimental conditions.

Microscopic and Morphological Characterization at the Nanoscale

Scanning Electron Microscopy (SEM) for Crystal Morphology and Surface Features

Scanning Electron Microscopy (SEM) is an indispensable technique for characterizing the morphology (shape and size) and surface topography of crystalline materials at the micro- and nanoscale. lohmann-minerals.comsigmaaldrich.com The method involves scanning a focused beam of electrons across a sample's surface, which generates various signals that can be used to form an image. For materials like triammonium nitrate sulfate, SEM provides direct visual evidence of crystal habit, size distribution, surface texture, and the degree of aggregation. researchgate.net

In the analysis of ammonium sulfate nitrate composites, SEM, often coupled with Energy Dispersive X-ray Spectrometry (EDS), is used to examine the distribution and dispersion of the constituent phases. google.com For example, in a non-explosive ammonium sulfate nitrate material, SEM was used to verify that the ammonium sulfate was dispersed on a scale finer than 2 micrometers within the double salt phase. google.com This fine-scale dispersion is critical for the material's properties. The technique can resolve individual particles and assess the homogeneity of the composite material. google.com

SEM has also been employed to study the internal and external structure of granulated fertilizers containing ammonium nitrate and ammonium sulfate. e3s-conferences.org By examining cross-sections of the granules, it is possible to understand how additives are incorporated and how the granulation process affects the final product's structure. These studies visualize the surface of the grains, which can range from relatively smooth to complex and porous, depending on the preparation method. e3s-conferences.org

However, challenges can arise when analyzing ammonium-based salts with SEM. The high-vacuum conditions required for traditional SEM can cause volatile components like ammonium nitrate to evaporate, potentially altering the sample's surface and composition before it can be accurately imaged. nih.gov Despite this, SEM remains a crucial tool, providing insights that complement data from other analytical methods like X-ray diffraction. researchgate.netgoogle.com The morphology of different ammonium sulfate products has been shown to vary significantly, with crystals appearing as distinct, well-formed structures or as part of larger agglomerates. researchgate.net

Table 2: Summary of Morphological Observations of Ammonium Sulfate Nitrate and Related Compounds using SEM

| Material | Observed Features | Scale | Significance | Reference(s) |

| Ammonium Sulfate Nitrate Composite | Fine dispersion of ammonium sulfate in a double salt phase. No segregation detected. | < 2 µm | Inhibits hazardous properties. | google.com |

| Sulfate-Nitrate-Ammonium (SNA) Aerosols | Internally mixed particles. | Single-particle | Subject to evaporation under high vacuum. | nih.gov |

| Lime-Ammonium Nitrate with (NH₄)₂SO₄ | Granulated structure, analysis of external and internal cuts. | Grain-level | Evaluation of fertilizer grain structure. | e3s-conferences.org |

| Ammonium Sulfate By-product | Varied crystal morphology and agglomeration depending on synthesis conditions. | 10 - 100 µm | Characterization of product quality and physical properties. | researchgate.net |

Investigating Phase Transitions and Polymorphism in Triammonium Anion Systems

Temperature-Induced Structural Transitions in Triammonium (B15348185) Hydrogen Disulfate

Triammonium hydrogen disulfate, (NH₄)₃H(SO₄)₂, is known for its rich polymorphism, exhibiting multiple structural phase transitions as a function of temperature. iucr.org These transitions are a consequence of the complex interplay of interactions within its crystal lattice.

Differential scanning calorimetry (DSC) and X-ray powder diffraction have been instrumental in identifying the transition temperatures of triammonium hydrogen disulfate. researchgate.net Below room temperature, it undergoes a sequence of phase transitions at approximately -8°C, -132°C, and -140°C. researchgate.net A notable feature of some of these transitions is the presence of thermal hysteresis, where the transition temperature upon heating differs from that upon cooling.

For the phase transition occurring around 413 K (140 °C), a clear hysteresis has been observed, with the transition temperature on heating (Tup) being 412.9 K and on cooling (Tdown) being 402.6 K. researchgate.net The transition at -140°C also demonstrates a discontinuous change accompanied by thermal hysteresis. researchgate.net In contrast, the transitions at -8°C and -132°C appear as breaks in the dielectric constant, suggesting a different nature. researchgate.net Additionally, a broad maximum in the dielectric constant has been noted around -28°C, though no corresponding thermal anomaly was detected. researchgate.net

At higher temperatures, partial chemical decomposition can lead to the formation of triammonium hydrogen disulfate, which displays elastic and anelastic anomalies associated with phase transitions at approximately 265 K, 139 K, 132 K, and 72 K. researchgate.net

Table 1: Phase Transition Temperatures in Triammonium Hydrogen Disulfate

| Transition Temperature (Heating) | Transition Temperature (Cooling) | Method of Observation | Reference |

| 412.9 K | 402.6 K | X-ray Powder Diffraction, DSC | researchgate.net |

| -8 °C | - | Dielectric Measurements, DTA | researchgate.net |

| -132 °C | - | Dielectric Measurements, DTA | researchgate.net |

| -140 °C | - | Dielectric Measurements, DTA | researchgate.net |

Note: The presence of hysteresis is explicitly mentioned for the transitions at 412.9 K and -140°C.

The structural phase transitions in triammonium hydrogen disulfate are fundamentally linked to the reordering of hydrogen bonds and resulting lattice distortions. tandfonline.com In the high-temperature phase (Phase I), the crystal structure is highly disordered. iucr.org A key feature is the formation of a two-dimensional hydrogen-bond network in the (001) plane, which contrasts with the isolated (SO₄)H(SO₄) dimers found in the low-temperature phases. iucr.org

In this high-temperature phase, the oxygen atom involved in the hydrogen bond between adjacent SO₄ tetrahedra is disordered and occupies a split-atom position. iucr.orgresearchgate.net The hydrogen atoms within these SO₄–H—SO₄ bonds are also disordered. researchgate.net This disorder allows for proton diffusion within the (001) plane through a two-step process: proton transfer between the two potential minima of the SO₄–H—SO₄ hydrogen bonds and reorientation of the SO₄ groups. iucr.org The ammonium (B1175870) groups also exhibit reorientational disorder due to competing N—H⋯O hydrogen bonds with neighboring SO₄ tetrahedra. iucr.org

X-ray diffraction studies suggest that the phase transitions are caused by the reorientation of the SO₄ groups and/or the shift of oxygen atoms within the sulfate (B86663) group. tandfonline.com

Polymorphic Forms and Transformations in Ammonium Sulfate Nitrate (B79036) Composites

Ammonium nitrate, a component of these composites, is well-known for its polymorphism, existing in at least five different crystalline forms at atmospheric pressure. fertilizer.orgresearchgate.net These phase transitions are complex and can be influenced by factors such as moisture. fertilizer.orgresearchgate.net The transformation between phase IV and phase III, for instance, is believed to occur only in the presence of water, likely through a dissolution-recrystallization process. fertilizer.orgmdpi.com

In ammonium sulfate nitrate composites, several solid phases can crystallize from the mixture. These include (NH₄)₂SO₄ (AS), (NH₄)₃H(SO₄)₂ (letovicite, LET), NH₄HSO₄ (AHS), NH₄NO₃ (AN), and various double salts such as (NH₄NO₃)₂·(NH₄)₂SO₄ (2AN·AS) and (NH₄NO₃)₃·(NH₄)₂SO₄ (3AN·AS). copernicus.org The specific phase that forms depends on the chemical composition and relative humidity. copernicus.org

The addition of other salts, like potassium nitrate, is a common method to inhibit the polymorphic transitions of ammonium nitrate. researchgate.net

Theoretical Frameworks for Phase Transition Prediction and Analysis

Various theoretical frameworks are employed to predict and analyze the phase transitions in triammonium-anion systems. Thermodynamic models are well-established for predicting the preferred form of ammonium sulfate, which is typically (NH₄)₂SO₄ in a neutralized state, but can also form ammonium bisulfate (NH₄HSO₄) or letovicite ((NH₄)₃H(SO₄)₂) in ammonia-poor conditions. acs.org

For mixed organic-inorganic aerosols, parameterizations have been developed to predict the critical relative humidities for phase transitions like liquid-liquid phase separation, efflorescence, and deliquescence. copernicus.org These models can use inputs such as the organic-to-sulfate mass ratio and the oxygen-to-carbon elemental ratio of the organic component. copernicus.org

At a more fundamental level, Density Functional Theory (DFT) calculations are used to investigate polymorphism and predict phase transformations. ttu.eduresearchgate.net This approach can provide insights into the crystalline structure, mechanical and thermal properties, and electronic structure of different polymorphs, helping to understand the mechanisms of phase transitions at the molecular level. ttu.edu For instance, DFT can be used to calculate the enthalpy of phase transition, indicating the thermodynamic favorability of a transformation. ttu.edu

The study of disorder-induced Raman scattering also provides a theoretical framework for investigating the mechanisms of λ-phase transitions, as seen in ammonium halides, which share the ammonium cation with the systems discussed here. tandfonline.com

Mechanistic Studies of Thermal Decomposition and Chemical Reactivity

Thermal Decomposition Pathways of Triammonium (B15348185) Hydrogen Disulfate and Related Ammonium (B1175870) Salts

The thermal decomposition of sulfur-containing ammonium salts is a multi-step process involving several key intermediates. For ammonium sulfate (B86663), heating initiates a deammoniation reaction, releasing ammonia (B1221849). datapdf.com Studies using techniques like DTA, TGA, and X-ray diffraction have shown that upon heating, ammonium sulfate can decompose into triammonium hydrogen disulfate or ammonium bisulfate. datapdf.com Triammonium hydrogen disulfate, (NH₄)₃H(SO₄)₂, is readily formed by grinding ammonium sulfate with ammonium bisulfate. datapdf.com This double salt, however, is thermally unstable and releases ammonia upon heating at 180°C, converting to ammonium bisulfate. datapdf.com

Deamination of ammonium sulfate to form ammonium bisulfate. researchgate.net

Dehydration of ammonium bisulfate to yield ammonium pyrosulfate. researchgate.net

Decomposition of ammonium pyrosulfate. researchgate.net

Phase transition parameters for these salts have been clarified using differential scanning calorimetry (DSC). researchgate.netmsu.ru For thermally unstable compounds like triammonium hydrogen disulfate, specific DSC methods have been developed and tested to determine these parameters accurately. researchgate.netmsu.ru

Influence of Contaminants and Additives on Decomposition Stability

Additives and contaminants can significantly influence the thermal stability of ammonium nitrate-based systems, acting as promoters, inhibitors, or inert compounds. researchgate.net Promoters lower the decomposition temperature, while inhibitors raise it. aidic.it

Inhibitors: Many oxyanions, such as sulfates, carbonates, and phosphates, have been found to increase the thermal stability of ammonium nitrate (B79036). aidic.itresearchgate.net Calcium sulfate (CaSO₄), for example, is used to reduce the explosive properties of ammonium nitrate. acs.orgnih.gov Computational studies reveal that the sulfate anion in CaSO₄ intercepts the proton from HNO₃, which is formed from the initial decomposition of ammonium nitrate. aidic.itacs.orgnih.gov This action prevents the generation of reactive radicals and leads to the formation of stable products, thus inhibiting a runaway reaction. acs.orgnih.govacs.org The presence of sodium sulfate has also been shown to increase the onset temperature of ammonium nitrate decomposition. researchgate.net

Promoters: Conversely, some substances act as catalysts or promoters, lowering the decomposition temperature and increasing the risk of rapid or explosive decomposition. aidic.it Acidic species are known to destabilize ammonium nitrate. nih.gov Sulfuric acid, for instance, is considered incompatible with ammonium nitrate. acs.orgnih.gov Other promoters include chloride ions, certain metals (like chromium, iron, and copper), and pyrite (B73398). science.govresearchgate.netbibliotekanauki.pl The presence of pyrite can significantly reduce the critical temperature for decomposition. science.gov Iron ions, often present from equipment corrosion, have a significant catalytic effect, decreasing the initial decomposition temperature of both ammonium nitrate and related emulsion matrixes. bibliotekanauki.pl

Experimental and Computational Approaches to Reaction Mechanism Elucidation

Understanding the complex decomposition mechanisms of ammonium nitrate-sulfate systems relies on a combination of advanced experimental and computational techniques.

Experimental Approaches: Thermoanalytical methods are central to studying the thermal behavior of these compounds.

Differential Scanning Calorimetry (DSC): This technique is widely used to measure heat flow and determine phase transition temperatures and enthalpies. researchgate.netmsu.ruaidic.it It has been instrumental in characterizing the polymorphic transitions of ammonium sulfate and related salts and in developing methods to study thermally unstable substances like triammonium hydrogen disulfate. researchgate.netmsu.ru

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing crucial information about decomposition stages and the formation of gaseous products. datapdf.comresearchgate.net

Advanced Reactive Chemical Screening Tool (ARSST): This tool is used to measure key thermal parameters of decomposition under various conditions, such as in the presence of contaminants like potassium chloride. researchgate.netnih.gov

Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): When coupled with TGA or DTA, these techniques help to identify the gaseous products evolved during decomposition. aidic.it

Computational Approaches: Theoretical methods, particularly computational chemistry, provide deep insights into reaction pathways and energetics that are often inaccessible through experiments alone.

Density Functional Theory (DFT): DFT calculations have become a powerful tool for investigating the reaction mechanisms of ammonium nitrate decomposition. aidic.itresearchgate.netaidic.it These calculations can map potential energy surfaces, identify transition states, and determine activation barriers for various reaction pathways. aidic.it DFT studies have been crucial in explaining the role of proton transfer and the mechanism by which additives like calcium sulfate inhibit decomposition by intercepting protons from nitric acid. aidic.itacs.orgnih.gov The M06-2X functional, in particular, has been identified as a suitable option for accurately describing the thermochemistry of ammonium nitrate decomposition. rsc.org By combining experimental data with computational models, a more complete and validated understanding of the decomposition mechanisms can be achieved. researchgate.netnih.gov

Computational and Theoretical Chemical Investigations of Triammonium Anion Systems

Computational chemistry provides powerful tools to investigate the properties and behaviors of complex chemical systems at an atomic level. For triammonium-anion systems, particularly involving nitrate (B79036) and sulfate (B86663), theoretical methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer profound insights into their electronic structure, reactivity, and dynamic behavior. These computational approaches allow researchers to model molecular interactions and predict material properties that can be difficult to measure experimentally.

Crystallization and Synthesis Methodologies for Ammonium Anion Compounds

Methods for the Crystallization of Ammonium (B1175870) Sulfate (B86663) and Ammonium Sulfate Nitrate (B79036) Composites

The crystallization of ammonium sulfate and its composites with ammonium nitrate is achieved through several established methods, chosen based on the material's solubility characteristics and desired product specifications. As the solubility of ammonium sulfate is only weakly dependent on temperature, evaporation crystallization is a commonly employed technique. ebner-co.de This process involves exceeding the solubility of ammonium sulfate by evaporating water from the solution, leading to supersaturation and subsequent crystal growth on existing crystals. ebner-co.de Plants for this purpose are often designed as single-stage systems with mechanical vapor recompression, a method that has become increasingly established due to the low boiling point elevation of the solution. ebner-co.de

Other viable methods for crystallizing ammonium sulfate include:

Cooling Crystallization : Both direct cooling and vacuum cooling plants are suitable in principle, though they are generally not favored when coarse crystals are required. ebner-co.de

Anti-solvent Crystallization : This technique is also utilized for ammonium sulfate production. researchgate.netresearchgate.net

Multi-stage Crystallization : To minimize steam and cooling water consumption, multi-stage plants can be implemented. ebner-co.de

When ammonium nitrate is present in the aqueous solution with ammonium sulfate, complex double salts can form. Crystallization experiments on these mixed solutions have led to the formation of specific ammonium sulfate nitrate composites, including:

2NH₄NO₃·(NH₄)₂SO₄

3NH₄NO₃·(NH₄)₂SO₄ (Triammonium nitrate sulfate) nih.gov

The formation of these composites demonstrates that the crystallization pathway is highly dependent on the aqueous composition of the solution. nih.gov For instance, 2NH₄NO₃·(NH₄)₂SO₄ has been observed to crystallize over a broader range of aqueous compositions than 3NH₄NO₃·(NH₄)₂SO₄. nih.gov

Parametric Optimization for Crystal Growth and Morphological Control

The optimization of crystal growth and the control of crystal morphology (size and shape) are critical for ensuring the desired properties of the final product. This is achieved by carefully manipulating various process parameters. Studies have shown that supersaturation, stirring speed, pH, and the presence of additives significantly influence the crystallization of ammonium sulfate. researchgate.netresearchgate.net

The crystal growth rate generally increases with higher supersaturation and faster stirring rates. researchgate.net Orthogonal design experiments have been performed to systematically investigate the influence of different factors on the crystal characteristics of ammonium sulfate. researchgate.net These studies reveal that stirring speed affects the crystal nucleation rate, while pH can influence the solution's viscosity and the width of the metastable zone, thereby impacting grain size and agglomeration. researchgate.net

A response surface methodology has also been used to study the effects of seed crystal concentration, pH, and stirring rate on ammonium sulfate crystallization in the presence of ammonium nitrate. researchgate.net This work established regression equations to correlate these factors with the resulting average particle size and coefficient of variation. researchgate.net

The following table summarizes findings from a study aimed at optimizing the purity of ammonium sulfate crystals.

| Parameter | Investigated Range/Value | Optimal Value | Observed Effect |

| pH | Not specified | 3.4 | Affects solution viscosity and metastable zone width, influencing grain size and agglomeration. researchgate.net |

| Stirring Speed | Not specified | 200 r·min⁻¹ | Affects the crystal nucleation rate. Average particle size first increases, then decreases with speed. researchgate.net |

| Fe³⁺ Addition | Not specified | 0.84 g | Influences the crystallization process. researchgate.net |

Optimization of these parameters can lead to significant improvements in crystal morphology, transforming needle- and flake-like crystals into more regular, cube-like shapes with a uniform distribution and large average particle size. researchgate.net

Role of Solution Chemistry and Impurities in Crystallization Kinetics

Impurities, even in small concentrations, can significantly alter crystallization kinetics. Trivalent metal ions such as aluminum (Al³⁺), iron (Fe³⁺), and chromium (Cr³⁺) are common impurities in industrial processes that can influence the nucleation of inorganic compounds like ammonium sulfate. uni-halle.de The mechanism of this influence can involve the adsorption of impurities onto crystal surfaces. researchgate.net This adsorption can have several effects:

It can reduce the solid-liquid interfacial energy, which in turn increases the rate of nucleation. uni-halle.de

Conversely, it can also suppress nucleation and reduce the kinetic coefficients for crystal growth. researchgate.net

Studies on ammonium sulfate have shown that impurities like aluminum sulfate and certain azo dyes suppress nucleation by adsorbing on the crystal surfaces. researchgate.net The relationship between impurity concentration, crystal size, and supersaturation suggests that controlling impurity levels can be a viable strategy for adjusting and optimizing the final crystal size in industrial crystallization processes. researchgate.net

Cocrystallization as a Strategy for Material Property Modification

Cocrystallization is a technique used to design new crystalline solids by combining two or more different molecules in a single crystal lattice. researchgate.net This strategy is increasingly employed to modify the physicochemical properties of materials, such as solubility, stability, and hygroscopicity, without altering the chemical identity of the primary component. researchgate.netnih.gov

In the context of ammonium-anion compounds, cocrystallization is an attractive method for tuning the physical properties of energetic materials. researchgate.net For example, research has focused on the cocrystallization of ammonium nitrate with other compounds to overcome its inherent challenges, such as hygroscopicity and structural instability due to phase transitions, which have limited its practical application as a "green" oxidizer in solid propellants. researchgate.net

Environmental and Interfacial Chemistry of Ammonium, Nitrate, and Sulfate Species

Atmospheric Formation Mechanisms of Sulfate (B86663) and Nitrate (B79036) Aerosols

Sulfate and nitrate aerosols are major constituents of fine particulate matter (PM2.5) in the atmosphere. Their formation is a complex process involving gaseous precursors, photochemical reactions, and multiphase chemistry. aaqr.orgiacademic.info The interactions between sulfur dioxide (SO2), nitrogen oxides (NOx), and ammonia (B1221849) (NH3) lead to the formation of various ammonium (B1175870), nitrate, and sulfate salts, including the potential for complex salts like triammonium (B15348185) nitrate sulfate, (NH4)3(NO3)(SO4). nih.govepa.gov

Heterogeneous reactions, which occur at the interface between different phases (e.g., gas-particle or gas-liquid), are crucial for the formation of sulfate and nitrate aerosols. These reactions can take place on the surface of existing particles or within the aqueous shell surrounding hygroscopic aerosols.

The formation of sulfate is significantly influenced by the oxidation of SO2. While gas-phase oxidation by the hydroxyl radical (OH) occurs, heterogeneous pathways are often more significant, especially during haze events. copernicus.org Key heterogeneous reactions for sulfate formation include the oxidation of dissolved S(IV) (SO2 in its hydrated forms, HSO3- and SO32-) by various oxidants within the aerosol aqueous phase. These oxidants include ozone (O3), hydrogen peroxide (H2O2), and nitrogen dioxide (NO2). iacademic.info The rates of these reactions are highly dependent on the aerosol's liquid water content, pH, and the presence of catalysts like transition metal ions. copernicus.org

Nitrate formation in aerosols primarily occurs through the uptake of nitric acid (HNO3) or dinitrogen pentoxide (N2O5). HNO3, formed from the gas-phase oxidation of NO2 by OH radicals, can partition to the aerosol phase and react with ammonia to form ammonium nitrate. iacademic.info At night, the heterogeneous hydrolysis of N2O5 on the surface of moist aerosols becomes a dominant pathway for nitrate formation. iacademic.info The efficiency of N2O5 uptake is influenced by the aerosol's liquid water content, as well as its chemical composition, including the presence of nitrate and chloride. iacademic.info

The interplay between sulfate and nitrate formation is complex. For instance, the presence of acidic sulfate aerosols can inhibit the partitioning of nitric acid to the aerosol phase, thus affecting nitrate formation. Conversely, the neutralization of acidic aerosols by ammonia can enhance the uptake of both SO2 and NOx precursors.

The evolution of sulfate and nitrate aerosols is highly sensitive to ambient conditions, particularly relative humidity (RH) and the concentration of gaseous precursors.

Relative Humidity (RH): RH is a critical factor as it determines the amount of liquid water associated with aerosols. Higher RH leads to increased aerosol liquid water content, which provides a medium for aqueous-phase reactions and enhances the uptake of gaseous precursors. copernicus.org For example, the sulfur oxidation ratio (SOR), a measure of the conversion of SO2 to sulfate, has been observed to be exponentially correlated with ambient RH. copernicus.org The deliquescence relative humidity (DRH) of different ammonium salts dictates the RH at which they transition from a solid to an aqueous state. For mixtures of ammonium sulfate and ammonium nitrate, the phase transitions are more complex, with efflorescence (crystallization) and deliquescence occurring over a range of RH values. researchgate.net

Gaseous Precursors: The concentrations of SO2, NOx, and NH3 directly impact the formation rates and composition of secondary inorganic aerosols. In regions with high NH3 emissions, the neutralization of acidic aerosols is more complete, leading to the formation of (NH4)2SO4 and NH4NO3. copernicus.org The relative abundance of NOx and SO2 determines whether the resulting aerosol is nitrate-rich or sulfate-rich. In many urban environments, with the reduction of SO2 emissions, nitrate has become an increasingly dominant component of PM2.5. copernicus.org

The table below summarizes the key atmospheric formation pathways for sulfate and nitrate.

| Aerosol Component | Formation Pathway | Key Reactants | Influencing Factors |

| Sulfate (SO4^2-) | Gas-phase oxidation | SO2, OH | Solar radiation |

| Aqueous-phase oxidation | S(IV), H2O2, O3, NO2 | Aerosol liquid water content, pH, transition metals | |

| Heterogeneous oxidation on particle surfaces | SO2, O3, NO2 | Surface area, chemical composition of particles | |

| Nitrate (NO3-) | Gas-phase oxidation and partitioning | NO2, OH, NH3 | Temperature, RH, presence of acidic aerosols |

| Heterogeneous hydrolysis | N2O5 | Aerosol liquid water content, RH, aerosol composition |

Uptake Kinetics and Conversion Rates of Sulfur Dioxide in Aerosol Systems

The rate at which gaseous SO2 is taken up by and converted to sulfate in aerosols is a key parameter in atmospheric models. The uptake of SO2 is often described by the uptake coefficient (γ), which represents the probability that a molecule of SO2 colliding with a surface will be taken up.

The uptake of SO2 onto aqueous surfaces is a complex process that can be limited by gas-phase diffusion, mass accommodation at the interface, and liquid-phase diffusion and reaction. nih.gov Studies have shown that the uptake kinetics of SO2 are significantly influenced by the chemical composition of the aerosol. For example, the presence of ammonium nitrate can promote sulfate formation by increasing the aerosol water content and altering the particle phase, which in turn affects the SO2 uptake kinetics. copernicus.orgresearchgate.net

The conversion rate of SO2 to sulfate can vary widely depending on the atmospheric conditions. In polluted environments, rapid sulfate formation has been observed that cannot be explained by gas-phase or traditional in-cloud aqueous-phase chemistry alone, highlighting the importance of heterogeneous reactions on aerosols. osti.gov

The table below presents some reported SO2 uptake coefficients on different types of surfaces.

| Surface | Oxidant | Relative Humidity (%) | Uptake Coefficient (γ_SO2) |

| NaCl droplets | NO2 (dark) | 60-80 | 1.6 x 10^-5 - 3.0 x 10^-5 |

| Dust + NH4NO3 | - | 40-80 | Increases with RH |

| Aqueous formaldehyde | - | - | Surface affinity of product is enhanced in the presence of SO2 nih.gov |

Interplay with Catalyst Systems in Environmental Applications (e.g., SCR)

In Selective Catalytic Reduction (SCR) systems used to control NOx emissions from sources like marine diesel engines and power plants, the presence of sulfur in the fuel can lead to the formation of ammonium sulfates and nitrates, which can impact the catalyst's performance. mdpi.comdieselnet.com

The formation of these salts is highly temperature-dependent. At lower temperatures (typically below 300°C), gaseous ammonia (the reducing agent in SCR) can react with SO3 (formed from the oxidation of SO2 over the catalyst) and NOx to form ammonium sulfate ( (NH4)2SO4), ammonium bisulfate (NH4HSO4), and ammonium nitrate (NH4NO3). researchgate.neticm.edu.pl

These ammonium salts can deposit on the catalyst surface and within its pores, leading to several detrimental effects:

Deactivation: The deposited salts can block the active sites of the catalyst, preventing NOx from reacting with ammonia. mdpi.comresearchgate.net

Plugging: In honeycomb catalysts, the accumulation of these salts can physically block the channels, leading to an increase in back pressure and reduced engine performance. dieselnet.com

Corrosion: Ammonium bisulfate is particularly corrosive and can damage downstream components of the exhaust system. icm.edu.pl

The formation of ammonium nitrate is also a concern at low temperatures, as it can lead to temporary deactivation of the catalyst. sae.org However, this deactivation is often reversible, as the ammonium nitrate can decompose at higher temperatures. d-nb.info Some studies have even explored the controlled addition of ammonium nitrate to enhance the low-temperature performance of SCR catalysts by promoting the "fast SCR" reaction. d-nb.info

The potential for the formation of complex salts like triammonium nitrate sulfate under SCR conditions exists, although the literature predominantly focuses on the individual formation of ammonium nitrate and ammonium sulfates. The presence of all three components (ammonium, nitrate, and sulfate) in the system suggests that such complex salts could be part of the deposits that lead to catalyst deactivation.

Advanced Analytical and Experimental Techniques in Ammonium Anion Research

In-Situ Characterization for Real-Time Process Monitoring

In-situ characterization techniques are crucial for monitoring the dynamic processes of formation and transformation in ammonium-anion systems. These methods allow researchers to observe chemical and physical changes as they happen, providing a continuous stream of data without disturbing the reaction environment. This is particularly valuable for understanding the synthesis of triammonium (B15348185) nitrate (B79036) sulfate (B86663), where reaction conditions can significantly influence the final product's properties.

Techniques such as real-time monitoring of aerosol formation are adapted to study the gas-to-particle conversion processes involving ammonia (B1221849), sulfur dioxide, and nitrogen oxides, which are precursors to ammonium (B1175870) sulfate and nitrate aerosols. noaa.govcopernicus.orgcopernicus.orgresearchgate.net Instruments like the Ambient Nitrate & Sulfate Monitor can provide time-resolved, direct measurements of particulate nitrate and sulfate, offering insights into the kinetics of their formation. urgcorp.com Flow tube experiments coupled with sensitive detectors can be employed to investigate the uptake kinetics of precursor gases like SO2, which is a rate-determining step for sulfate formation. copernicus.orgresearchgate.net By monitoring the system under controlled conditions of temperature, pressure, and relative humidity, researchers can elucidate the mechanisms that govern the formation of complex salts like triammonium nitrate sulfate. copernicus.orgresearchgate.net

The data gathered from these real-time monitoring techniques is essential for optimizing synthesis protocols and for developing accurate models of atmospheric aerosol formation where such compounds play a role. noaa.govcopernicus.org

High-Resolution Structural Determination Techniques

Determining the precise three-dimensional arrangement of atoms within the crystal lattice of this compound is fundamental to understanding its physicochemical properties. High-resolution structural determination techniques, primarily X-ray diffraction (XRD) and neutron diffraction, are indispensable for this purpose.

X-ray Diffraction (XRD): Single-crystal and powder XRD are powerful tools for elucidating the crystal structure of ammonium salts. researchgate.netmdpi.com For instance, XRD analysis has been used to identify the crystal systems and unit cell parameters for mixed salts of ammonium nitrate and ammonium sulfate, such as 2NH₄NO₃·(NH₄)₂SO₄ and 3NH₄NO₃·(NH₄)₂SO₄. researchgate.net These studies reveal that such double salts can crystallize in systems like the monoclinic system. researchgate.net High-pressure XRD experiments can also be used to study structural transformations under compression, revealing how the lattice parameters and unit cell volume change, and identifying pressure-induced phase transitions. researchgate.net

Neutron Diffraction: This technique is uniquely suited for locating the positions of light atoms, particularly hydrogen, which is difficult with XRD. Since the ammonium ion (NH₄⁺) is central to the structure of this compound, neutron diffraction is crucial for accurately determining N-H bond lengths and the orientation of the ammonium ions within the crystal lattice. aps.orgaps.orgiucr.orgaip.org Studies on compounds like ammonium chloride and ammonium sulfate have successfully used neutron diffraction to detail the ordering and rotational motion of the ammonium ions, showing, for example, that the N-H links are directed toward surrounding anions. aps.orgaip.org

The table below summarizes typical crystallographic data that can be obtained for ammonium-anion compounds using these high-resolution techniques.

| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c, β) | Reference Technique |

|---|---|---|---|---|

| 2NH₄NO₃·(NH₄)₂SO₄ | Monoclinic | - | a=10.40 Å, b=11.40 Å, c=10.31 Å, β=105° 48′ | X-ray Diffraction researchgate.net |

| 3NH₄NO₃·(NH₄)₂SO₄ | Monoclinic | - | a=12.39 Å, b=5.95 Å, c=9.94 Å, β=92° 42′ | X-ray Diffraction researchgate.net |

| Ammonium Sulfate (Paraelectric) | - | Pnam | - | Neutron Diffraction aip.org |

| Ammonium Sulfate (Ferroelectric) | - | Pna2₁ | - | Neutron Diffraction aip.org |

| Ammonium Perchlorate (B79767) | - | Pnma | a=9.20 Å, b=5.82 Å, c=7.45 Å | X-ray & Neutron Diffraction iucr.org |

Synergistic Application of Multiple Spectroscopic and Diffraction Methods

A more complete understanding of this compound is achieved by combining different analytical techniques that probe various aspects of its structure and bonding. The synergistic application of spectroscopic methods (like Raman and Infrared) with diffraction methods (like XRD) provides complementary information, leading to a more robust characterization.

Vibrational Spectroscopy (Raman and IR): These techniques are sensitive to the vibrational modes of the molecular ions within the crystal. For this compound, this allows for the specific identification and characterization of the ammonium (NH₄⁺), nitrate (NO₃⁻), and sulfate (SO₄²⁻) ions. researchgate.netresearchgate.netmdpi.com

Raman Spectroscopy: The sulfate ion (SO₄²⁻) exhibits a very strong, characteristic symmetric stretching (ν₁) band around 974-981 cm⁻¹. researchgate.netresearchgate.net The nitrate ion (NO₃⁻) has a characteristic symmetric stretching peak around 1045 cm⁻¹. researchgate.net The ammonium ion's vibrational modes can also be identified, such as the N-H stretching vibrations above 3000 cm⁻¹. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is complementary to Raman, often showing bands that are weak or absent in the Raman spectrum. The asymmetric bending vibration of the ammonium ion is typically observed as a distinctive band around 1430 cm⁻¹. mdpi.com

Combined Analysis: When used together, Raman, IR, and XRD can correlate structural features with vibrational properties. For example, a combined Raman and XRD study on ammonium perchlorate under high pressure was able to link changes in the vibrational spectra to a structural phase transition identified by XRD. researchgate.net Such an approach applied to this compound could reveal how intermolecular interactions, such as hydrogen bonding between the ammonium ions and the nitrate and sulfate anions, influence both the crystal structure and the vibrational frequencies of the constituent ions. researchgate.net Studies on ammonium nitrate have shown that vibrational coupling can occur between the ammonium and nitrate ions, a phenomenon that can be investigated through isotopic substitution and analysis of the resulting spectra. dtic.mil

The following table presents characteristic vibrational frequencies for the constituent ions of this compound.

| Ionic Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Sulfate (SO₄²⁻) | ν₁ (Symmetric Stretch) | ~974 - 981 | Raman researchgate.netresearchgate.net |

| Nitrate (NO₃⁻) | ν₁ (Symmetric Stretch) | ~1045 - 1049 | Raman researchgate.net |

| Ammonium (NH₄⁺) | ν₄ (Asymmetric Bend) | ~1431 - 1432 | Infrared mdpi.com |

| Ammonium (NH₄⁺) | N-H Stretch | ~3000 - 3200 | Raman, Infrared researchgate.netmdpi.com |

Integrated Experimental and Computational Research Designs

The integration of experimental data with computational modeling represents a frontier in materials research, enabling a deeper, molecular-level understanding of complex systems like this compound. This approach combines high-precision experimental measurements with theoretical calculations to validate and interpret results, predict properties, and explore reaction mechanisms that are difficult to observe directly.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and vibrational frequencies of molecules and crystalline solids. researchgate.netcolostate.edu For ammonium-anion systems, DFT can be used to model the decomposition pathways of ammonium nitrate, calculate the energetics of different crystal structures, and assign vibrational modes observed in experimental IR and Raman spectra. researchgate.netcolostate.edu The M06-2X functional, for instance, has been identified as a suitable option for studying ammonium nitrate decomposition. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of materials. researchgate.netmdpi.compnas.orgrsc.org This technique can be used to study the interactions between ammonium cations and various anions in solution, exploring the crucial role of hydration and ion pairing. researchgate.net For example, MD simulations have shown that at low hydration levels, ammonium-hydroxide pairing can occur, which may lead to cation degradation. researchgate.net Such simulations can elucidate how the constituent ions of this compound arrange themselves and interact in an aqueous environment or within the solid state.

Synergistic Approach: An integrated research design would use experimental techniques like XRD and vibrational spectroscopy to obtain foundational data on the structure and properties of this compound. colostate.edu These experimental results then serve as benchmarks for developing and validating computational models. For example, anion photoelectron spectroscopy (PES) experiments can be combined with DFT calculations to shed light on the electronic and geometric structures of isolated gas-phase ammonium nitrate species. colostate.edu The validated computational models can then be used to explore aspects of the system that are experimentally inaccessible, such as transition states of reactions, detailed hydrogen bonding networks, and the influence of defects on material properties. This powerful combination of experiment and theory provides a comprehensive picture of the material's behavior from the macroscopic to the molecular scale.

Broader Academic Implications and Future Research Trajectories

Contributions to Fundamental Solid-State Chemistry and Materials Science

The existence and characterization of triammonium (B15348185) nitrate (B79036) sulfate (B86663), with the formula (NH₄)₃(NO₃)(SO₄), and related double salts contribute significantly to the understanding of complex ionic packing and interactions in the solid state. Historically, the term "ammonium sulfate nitrate" has often described various mixtures of ammonium (B1175870) nitrate and ammonium sulfate rather than a single, fixed compound. google.com Research has identified specific double salts, such as NH₄SO₄·2(NH₄NO₃) and NH₄SO₄·3(NH₄NO₃), each with distinct properties and structures. google.com

The study of triammonium nitrate sulfate provides a valuable data point in the vast landscape of ammonium-containing compounds. The compound crystallizes in the monoclinic system with the space group P2₁/n. wikidata.org This structural determination is fundamental to understanding the precise arrangement of the three ammonium cations around the nitrate and sulfate anions and the resulting network of hydrogen bonds and electrostatic forces that stabilize the crystal lattice.

This knowledge is crucial for solid-state chemistry, as the properties of such materials are intrinsically linked to their structure. For instance, ammonium sulfate itself exhibits ferroelectric properties below -49.5 °C, a phenomenon tied to changes in its crystal symmetry. wikipedia.org Investigating how the incorporation of a nitrate ion into the lattice, as in (NH₄)₃(NO₃)(SO₄), affects such phase transitions is a key area of interest. Furthermore, the thermal decomposition of these complex salts is a critical area of study; ammonium sulfate, upon heating, first forms ammonium bisulfate before decomposing further. wikipedia.org Understanding the decomposition pathways of mixed-anion salts is vital for both safety and potential applications.

In materials science, this fundamental knowledge has practical implications. Ammonium salts like diammonium phosphate (B84403) and ammonium sulfate are used as flame retardants. wikipedia.org They function by increasing a material's combustion temperature and promoting the formation of a protective char layer. wikipedia.org The specific composition of mixed salts like this compound could offer tailored flame-retardant properties.

Significance in Atmospheric and Environmental Chemical Processes

The constituent ions of this compound—ammonium (NH₄⁺), nitrate (NO₃⁻), and sulfate (SO₄²⁻)—are central to atmospheric chemistry. These three ions are the primary components of secondary inorganic aerosols (SIA), which constitute a significant fraction of atmospheric particulate matter (PM₂.₅), particularly during haze events. copernicus.orgcopernicus.org While this compound itself may not be the dominant atmospheric species, the interactions between its precursor molecules and ions are critical to aerosol formation and composition.

The formation of atmospheric sulfate is a complex process involving the oxidation of sulfur dioxide (SO₂). aaqr.org Research has shown that the presence of ammonium nitrate can promote the formation of sulfate. copernicus.org The aerosol water content, which is significantly increased by hygroscopic species like ammonium nitrate, provides a medium for the aqueous-phase oxidation of SO₂. copernicus.orgcopernicus.org Ammonia (B1221849) (NH₃) in the atmosphere acts as a neutralizing agent, reacting with acidic gases like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to form particulate ammonium sulfate and ammonium nitrate. copernicus.orgwho.int

The interplay between these components is crucial:

Sulfate Formation: The presence of ammonia can promote the dissolution of SO₂ into aerosol water, where it can be oxidized by species like nitrogen dioxide (NO₂) to form sulfate. copernicus.orgaaqr.org

Nitrate Formation: The formation of particulate nitrate often occurs on pre-existing sulfate aerosols, which provide the necessary surface area and aerosol water for the hydrolysis of dinitrogen pentoxide (N₂O₅) or the condensation of nitric acid. researchgate.net

Environmental Impact: These aerosols scatter sunlight, affecting visibility and the Earth's radiation budget. apn-gcr.org As cloud condensation nuclei, they influence cloud formation and precipitation patterns. apn-gcr.org The deposition of these particles contributes to the acidification of soil and water bodies, with ammonium deposition being a significant source of acidifying effects. who.intgrowcycle.com

The study of the ammonium-nitrate-sulfate system is therefore essential for modeling air quality, understanding pollution events, and assessing the environmental impact of anthropogenic emissions from agriculture, industry, and transportation. copernicus.orgwho.int

Identification of Knowledge Gaps and Directions for Future Inquiry in Complex Ammonium-Anion Chemistry

Despite the ubiquity of ammonium, nitrate, and sulfate ions, significant knowledge gaps persist in understanding their interactions within complex, multi-component chemical systems like this compound.

One of the primary challenges lies in the field of supramolecular chemistry, specifically in anion recognition. While polyamines and ammonium-based receptors are widely studied, the precise balance of forces—electrostatic interactions and hydrogen bonding—that governs the binding of multiple, different anions is not fully understood. researchgate.netnih.gov The presence of both a monovalent (NO₃⁻) and a divalent (SO₄²⁻) anion competing for coordination with ammonium cations in a single crystal lattice presents a complex energetic landscape that challenges predictive modeling.

Future research should focus on several key areas:

Advanced Structural Analysis: While the basic crystal structure of (NH₄)₃(NO₃)(SO₄) is known, detailed studies under varying temperatures and pressures could reveal potential phase transitions and changes in the hydrogen-bonding network. Comparing these findings with the behaviors of pure ammonium nitrate and ammonium sulfate would provide deeper insights into the stabilizing or destabilizing effects of mixing anions.

Computational Modeling: High-level theoretical calculations are needed to model the non-covalent interactions within the crystal lattice. Such studies could help dissect the energetic contributions of the individual ion-pair interactions (NH₄⁺-NO₃⁻ vs. NH₄⁺-SO₄²⁻) and explain the observed structural preferences.

Atmospheric Multiphase Chemistry: In the context of atmospheric science, a significant knowledge gap is the precise kinetics and mechanisms of aerosol formation where multiple precursors are present. copernicus.orgaaqr.org While the promoting effect of ammonium nitrate on sulfate formation is observed, the exact rate-determining steps and the influence of other atmospheric components are still debated. copernicus.org Future inquiry should involve chamber studies and advanced modeling to simulate the complex chemical environment where these ions interact.

Detection and Quantification: Developing methods for the detection and quantification of individual complex salts within atmospheric aerosols remains a challenge. Current methods typically measure the total concentration of ions (NH₄⁺, NO₃⁻, SO₄²⁻), not the specific salt compounds they form. acs.org Advances in mass spectrometry and other analytical techniques are needed to identify the exact chemical species present in particulate matter.

Q & A

Q. What are the recommended methods for synthesizing triammonium nitrate sulfate ((NH₄)₃(NO₃)(SO₄)) in laboratory settings?

- Methodological Answer : this compound can be synthesized via controlled neutralization of ammonium hydroxide with a mixed acid solution containing nitric and sulfuric acids. A stoichiometric ratio of 3:1:1 for NH₄⁺, NO₃⁻, and SO₄²⁻ is critical. For example:

- Dissolve equimolar quantities of ammonium nitrate and ammonium sulfate in deionized water under gentle heating (40–50°C).

- Crystallize the product via slow evaporation or cooling, ensuring pH remains neutral (6.5–7.5) to prevent unintended decomposition.

- Purity is verified via X-ray diffraction (XRD) and ion chromatography .

Q. How can researchers characterize the thermal stability of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor mass loss and enthalpy changes. Key parameters:

- Heating rate: 5–10°C/min under inert atmosphere (N₂ or Ar).

- Temperature range: 25–300°C to observe decomposition phases.

- Complementary mass spectrometry (MS) identifies gaseous products (e.g., NH₃, NOₓ, SO₂). Reference data from ammonium nitrate-sulfate mixtures shows decomposition onset at ~150°C, with sulfate anions delaying nitrate breakdown .

Q. What analytical techniques are suitable for quantifying ammonium, nitrate, and sulfate ions in this compound?

- Methodological Answer :

- Ion Chromatography (IC) : Use a Dionex AS19 column with a KOH eluent gradient (7–15 mM) to resolve NO₃⁻ and SO₄²⁻. Pre-convert ions to silver salts (AgNO₃, Ag₂SO₄) for enhanced detection .

- Titrimetry : For ammonium, employ Kjeldahl digestion followed by back-titration with HCl.

- Spectrophotometry : Nitrate can be quantified via UV absorption at 210 nm, while sulfate is measured turbidimetrically with barium chloride .

Advanced Research Questions

Q. How do sulfate anions influence the decomposition mechanism of ammonium nitrate in this compound systems?

- Methodological Answer : Sulfate anions act as stabilizing agents by forming hydrogen bonds with NH₄⁺, delaying nitrate decomposition. Advanced studies combine TGA-DSC-MS to track:

Q. Why do some additives, traditionally considered stabilizers, accelerate decomposition in this compound systems?

- Methodological Answer : Certain cations (e.g., Fe³⁺, Mn²⁺) introduced via sulfate salts (e.g., Fe₂(SO₄)₃) act as redox catalysts. Experimental design:

Q. How can researchers design experiments to resolve contradictory data on thermal stability in mixed nitrate-sulfate systems?

- Methodological Answer : Address contradictions by controlling:

- Cation source : Use high-purity ammonium salts (e.g., USP-grade) to exclude catalytic impurities .

- Atmosphere : Perform parallel experiments under inert (N₂) vs. oxidative (O₂) conditions to isolate gas-phase interactions.

- Crystallinity : Compare single-crystal vs. polycrystalline samples via XRD to assess structural stability .

Q. What role do double salts play in enhancing the thermal stability of this compound?

- Methodological Answer : Double salts (e.g., Zn/Co sulfates with NH₄NO₃) form stable crystalline lattices. Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.